Machilin I
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Overview
Description
Machilin I is a naturally occurring neolignan compound isolated from the Lauraceae family, particularly from the genus Machilus. Neolignans are a class of secondary metabolites formed by the oxidative coupling of phenylpropanoids. This compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Machilin I typically involves the oxidative coupling of phenylpropanoid units. One common method is the Sharpless dihydroxylation reaction, which provides excellent asymmetric induction. This reaction is followed by the Mitsunobu reaction, which inverts the absolute configuration from the threo to the erythro isomer . The synthesis can be achieved from simple starting materials like vanillin in eight to twelve steps .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for specific reaction conditions. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Machilin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized neolignans, reduced derivatives, and substituted neolignans with various functional groups.
Scientific Research Applications
Machilin I has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Exhibits promising anticancer properties by inhibiting lactate dehydrogenase A (LDHA) activity, leading to reduced tumor growth and macrophage polarization. It also shows anti-inflammatory and antioxidant activities.
Mechanism of Action
Machilin I exerts its effects primarily through the inhibition of lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway. By blocking the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, this compound reduces lactate production and intracellular adenosine triphosphate (ATP) levels, leading to decreased cancer cell survival . This mechanism also involves the suppression of tumor-derived lactic acid, which reduces neovascularization and macrophage recruitment .
Comparison with Similar Compounds
Similar Compounds
Machilin A: Another neolignan with similar anticancer properties but different molecular targets.
Machilin D: Known for promoting apoptosis and autophagy in cancer cells.
Perseal A and Perseal B: Neolignans with structural similarities to Machilin I but different biological activities.
Uniqueness
This compound stands out due to its potent inhibition of LDHA and its ability to reduce tumor growth and macrophage polarization. Its unique mechanism of action and diverse pharmacological properties make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
114422-21-8 |
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Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(2R,3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20-/m1/s1 |
InChI Key |
GMXMKSFJQLFOSO-BINDOVRGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
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